

Roridin E: A Comprehensive Technical Guide on Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Roridin E**

Cat. No.: **B1144407**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Roridin E** is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species like *Myrothecium* and *Stachybotrys*. [1][2] As a member of the trichothecene family, **Roridin E** is characterized by a core sesquiterpenoid structure featuring a 12,13-epoxy ring, which is crucial for its biological activity. [3] This compound has garnered significant interest in the scientific community due to its potent cytotoxic and anticancer activities.[4][5] It has been shown to inhibit protein synthesis and certain receptor tyrosine kinases, making it a subject of research for potential therapeutic applications.[3][6] This guide provides an in-depth overview of the chemical properties and stability of **Roridin E**, offering critical data and methodologies for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Roridin E** is fundamental for its handling, formulation, and analytical characterization. The key properties are summarized in the table below.

Summary of Physicochemical Data

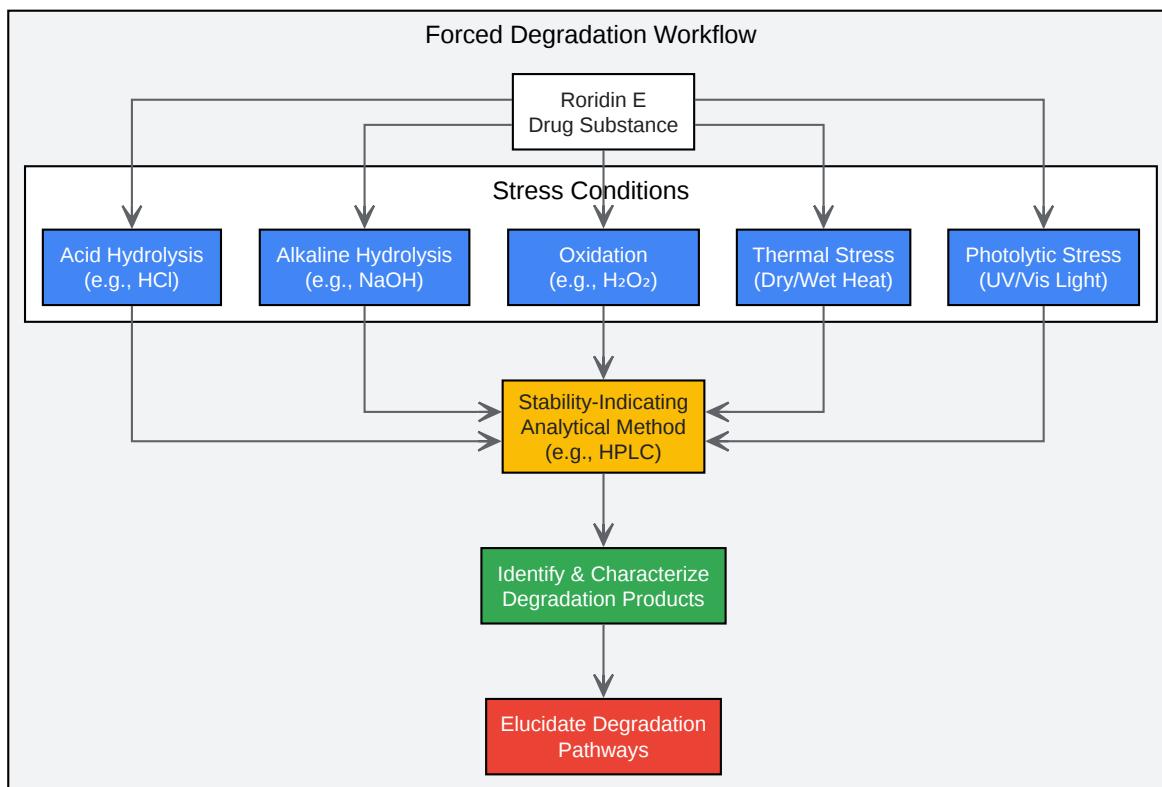
The following table compiles the known quantitative data for **Roridin E**.

Property	Value	Reference(s)
Molecular Formula	C ₂₉ H ₃₈ O ₈	[6][7][8]
Molecular Weight	514.6 g/mol	[6][7]
Monoisotopic Mass	514.25666817 Da	[7][8]
Appearance	Acicular Crystal / White Solid	[3][4]
Melting Point	183-184°C	[4]
Boiling Point	740.3°C at 760 mmHg	[4]
Density	1.26 g/cm ³	[4]
Solubility	Soluble in Ethanol, Methanol, and DMSO (1 mg/ml). Relatively insoluble in water.	[4][5][6] [1][4][5][6] [1]
Predicted Water Solubility	0.01 g/L	
Predicted logP	3.27 - 3.53	
Predicted pKa (Strongest Acidic)	14.45	
UV Absorption	224 nm, 264 nm	[7]
Storage Conditions	Store at -20°C for long-term stability. A stability of ≥ 4 years is reported at -20°C.	[4][5][6] [4][5][6] [6]
CAS Number	16891-85-3	[4][6][8]

Chemical Structure and Reactivity

Roridin E's structure is based on a trichothecene skeleton, distinguished by a macrocyclic ester bridge between the C4 and C15 positions.^[3] The key functional groups responsible for its high reactivity and biological effects are the double bond between carbons 9 and 10 and the 12,13-epoxide ring.^[3] These features make the molecule susceptible to certain chemical reactions and are the primary targets for metabolic deactivation. The overall structure is

amphipathic, possessing both polar and nonpolar regions, which allows it to penetrate cell membranes.^[3]

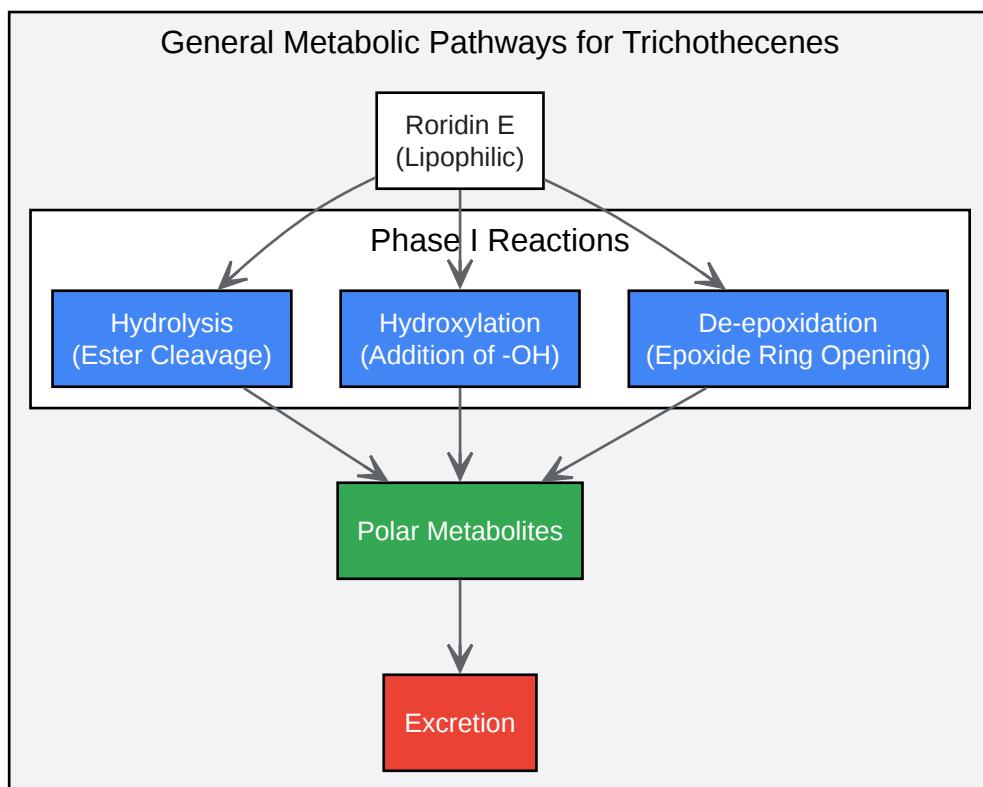

Chemical Stability

Trichothecenes, as a class, are known to be remarkably stable under various environmental conditions, including resistance to typical cooking temperatures.^[1] They are nonvolatile compounds.^[1] The inactivation of these toxins requires extreme heat, such as temperatures of 500°F (260°C) for 30 minutes or 900°F (482°C) for 10 minutes.^[1]

The stability of **Roridin E** is a critical parameter for its development as a potential therapeutic agent. Stability studies, particularly forced degradation, are essential to identify potential degradation products and establish degradation pathways.^[9]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to predict its stability and identify likely degradation products.^[9] These studies expose the compound to conditions more severe than those used in accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.^{[9][10]}



[Click to download full resolution via product page](#)

Caption: Workflow for a typical forced degradation study.

Metabolism and Biotransformation

While not a measure of shelf-life stability, metabolic transformation represents a key aspect of **Roridin E**'s chemical breakdown in a biological system. The biotransformation of trichothecenes generally involves reactions that convert the lipophilic parent compound into more polar, water-soluble metabolites to facilitate excretion.^[3] Key metabolic reactions include hydrolysis, hydroxylation, and, most importantly, de-epoxidation, which involves opening the reactive 12,13-epoxy ring, a critical step in detoxification.^[3]

[Click to download full resolution via product page](#)

Caption: General metabolic pathways for trichothecenes like **Roridin E**.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for assessing the stability of **Roridin E**. These methods are based on standard industry practices for forced degradation and analysis.

Protocol: Forced Degradation Study of Roridin E

Objective: To investigate the degradation profile of **Roridin E** under various stress conditions to identify potential degradants and establish its intrinsic stability.

Materials:

- **Roridin E** reference standard

- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H_2O_2)
- HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
- Volumetric flasks, pipettes, pH meter
- Temperature-controlled oven, photostability chamber, water bath

Methodology: A solution of **Roridin E** (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared. This stock solution is used for all stress conditions. The goal is to achieve 5-20% degradation of the active substance.[11]

- Acidic Hydrolysis:
 - Treat the **Roridin E** solution with 0.1 M HCl.
 - Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
 - At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
- Alkaline Hydrolysis:
 - Treat the **Roridin E** solution with 0.1 M NaOH.
 - Incubate at room temperature, monitoring at various time points (e.g., 30 min, 1, 2, 4 hours), as base hydrolysis can be rapid.
 - Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
- Oxidative Degradation:
 - Treat the **Roridin E** solution with 3% H_2O_2 .
 - Keep the mixture at room temperature and protected from light for up to 7 days.[10]
 - Analyze samples at appropriate time intervals.
- Thermal Degradation:

- Expose a solid sample of **Roridin E** to dry heat in an oven at a temperature 10°C above the accelerated stability condition (e.g., 70-80°C) for a defined period (e.g., 24, 48, 72 hours).[10]
- Dissolve the stressed solid sample in a suitable solvent for analysis.

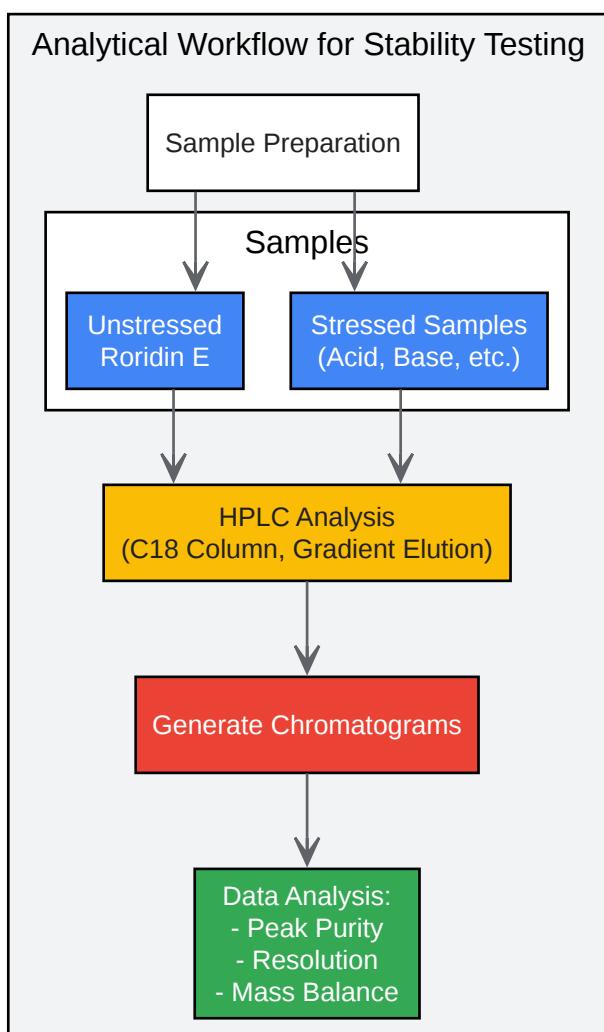
- Photolytic Degradation:
 - Expose a solution of **Roridin E** and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
 - A control sample should be kept in the dark under the same temperature conditions.
 - Prepare samples for analysis.

Protocol: Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating **Roridin E** from its degradation products generated during stability studies.

Instrumentation:

- HPLC system with a UV/PDA detector.
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).


Chromatographic Conditions (Representative):

- Mobile Phase: A gradient of Solvent A (e.g., Water) and Solvent B (e.g., Acetonitrile).
- Gradient Program: A linear gradient starting from a lower percentage of Solvent B, increasing to a higher percentage to elute more hydrophobic compounds.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm or 264 nm.[7]

- Injection Volume: 10 μ L.

Analysis Procedure:

- Inject the prepared samples from the forced degradation study.
- Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent **Roridin E** peak.
- The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC-based stability analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Roridin E - MycoTOX Profile (Mold Exposure) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Roridin E - Wikipedia [en.wikipedia.org]
- 4. bocsci.com [bocsci.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Roridin e - Mycotoxin Database [mycocentral.eu]
- 8. Roridin E | C29H38O8 | CID 44593339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Roridin E: A Comprehensive Technical Guide on Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1144407#roridin-e-chemical-properties-and-stability>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com